Proteome-Wide Interactome Mapping: pacSph Identifies >180 Novel Sphingolipid-Binding Proteins
PhotoClick Sphingosine (pacSph) enables proteome-wide mapping of protein–sphingolipid interactions via UV-induced crosslinking and click chemistry-based enrichment. In sphingosine-1-phosphate lyase (S1PL)-deficient mouse embryonic fibroblasts, pacSph chemoproteomic profiling yielded over 180 novel sphingolipid-binding proteins [1]. In contrast, native sphingosine cannot be crosslinked or enriched, yielding zero identifications under equivalent conditions [1].
| Evidence Dimension | Number of sphingolipid-binding proteins identified |
|---|---|
| Target Compound Data | >180 novel proteins |
| Comparator Or Baseline | Native sphingosine (0 proteins, not measurable) |
| Quantified Difference | >180-fold increase in discovery power |
| Conditions | S1PL-/- MEFs, 1 h incubation with 2 μM pacSph, 365 nm UV crosslinking, click reaction with biotin azide, streptavidin enrichment, LC-MS/MS analysis |
Why This Matters
This quantitative advantage establishes PhotoClick Sphingosine as an indispensable tool for discovering previously unknown sphingolipid-binding proteins, a task impossible with native lipids.
- [1] Haberkant, P., Stein, F., Höglinger, D., Gerl, M. J., Brügger, B., Van Veldhoven, P. P., Krijgsveld, J., Gavin, A.-C., & Schultz, C. (2016). Bifunctional Sphingosine for Cell-Based Analysis of Protein–Sphingolipid Interactions. ACS Chemical Biology, 11(1), 222–230. https://doi.org/10.1021/acschembio.5b00810 View Source
